molecular formula C15H9NO5 B2642654 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one CAS No. 554406-89-2

7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one

Cat. No.: B2642654
CAS No.: 554406-89-2
M. Wt: 283.239
InChI Key: RDKUUACFEGXQFP-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and anticancer research. This compound belongs to a class of molecules known for their versatile biological activities, particularly as inhibitors of carbonic anhydrase (CA) isoforms. Research indicates that 4-phenyl-coumarin derivatives, structurally related to this compound, can act as potent and selective inhibitors of the tumor-associated enzymes hCA IX and hCA XII. These enzymes are overexpressed in hypoxic tumor environments and are promising targets for cancer therapy, as their inhibition can disrupt pH regulation and hinder cancer progression . Beyond enzyme inhibition, coumarin derivatives containing nitroaryl groups, such as the 4-nitrophenyl moiety in this molecule, have demonstrated potential as anticancer agents through the induction of selective cytotoxicity. Studies on similar bis-coumarin compounds have shown that the nitro group can be instrumental in generating reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, disruption of mitochondrial membrane potential, and ultimately, the activation of apoptotic pathways (programmed cell death) . This mechanism offers a promising approach for selectively targeting cancer cells while minimizing damage to normal cells. The compound is offered for Research Use Only and is intended for laboratory research applications such as in vitro cell-based assays, enzymatic studies, and as a building block for the synthesis of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-hydroxy-4-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-15(18)21-14(12)7-11)9-1-3-10(4-2-9)16(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKUUACFEGXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Several studies have investigated the anticancer properties of coumarin derivatives. For instance, 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one has shown promise in inhibiting the proliferation of cancer cells. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Properties : Research indicates that nitro-substituted coumarins possess significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effective inhibition of growth, which suggests its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's. Studies indicate that 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one exhibits competitive inhibition, making it a candidate for further development in treating cognitive disorders .

Biochemical Applications

DNA Binding Studies : The interaction of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one with DNA has been a subject of interest. Experimental data suggest that this compound can intercalate into DNA strands, leading to potential applications in targeted drug delivery systems and as a therapeutic agent against DNA-related diseases .

Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinity of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one with various biological targets. These studies indicate strong interactions with protein targets involved in cancer progression and neurodegenerative diseases, supporting its role as a multi-target drug candidate .

Material Science Applications

Fluorescent Probes : The unique photophysical properties of coumarin derivatives make them suitable for use as fluorescent probes in biochemical assays. 7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one has been utilized in imaging applications due to its high quantum yield and stability under physiological conditions .

Case Studies

  • Anticancer Efficacy Study :
    • Objective : To evaluate the anticancer effects of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one on human breast cancer cells.
    • Methodology : Cell viability assays (MTT) were performed at varying concentrations.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values indicating potent activity against breast cancer cells .
  • Antimicrobial Activity Evaluation :
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to measure inhibition zones.
    • Results : The compound exhibited substantial antibacterial activity, with inhibition zones comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituents
Compound Name Substituents (Position) Key Features
7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one -NO₂ (C4-phenyl), -OH (C7) Strong electron-withdrawing nitro group; potential for redox activity
7-Hydroxy-4-phenyl-2H-chromen-2-one -Ph (C4), -OH (C7) Simpler aryl group; higher lipophilicity vs. nitro analogue
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one -CF₃ (C4), -OH (C7) Electron-withdrawing CF₃ group; fluorescent (λex 340 nm, λem 500 nm)
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one -OCH₃ (C7), -furyl (C8) Antileishmanial activity (EC₅₀ = 10.5 μg/mL)
(E)-7-Hydroxy-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-enyl)-2H-chromen-2-one Chalcone hybrid (C4) Cytotoxic (IC₅₀ = 4.9 μM vs. colon cancer); pro-oxidant properties

Key Observations :

  • Nitro groups may enhance antiparasitic activity via nitroreductase activation, as seen in related compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Trends Spectral Data (¹H NMR, δ ppm)
7-Hydroxy-4-phenyl-2H-chromen-2-one 253–255 Low aqueous solubility 6.27 (s, C=CH), 7.49–7.58 (m, Ar-H)
7-Hydroxy-4-(4-(hydroxyamino)butyl)-2H-chromen-2-one 189–191 Moderate in polar solvents 3.14 (m, -CH₂-), 10.65 (s, -OH)
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one N/A Hydrophobic Not reported; fluorescence-based detection

Key Observations :

  • Nitro group impact : The 4-nitrophenyl substituent likely reduces aqueous solubility compared to hydroxy- or methoxy-substituted coumarins, similar to the hydrophobic behavior of the trifluoromethyl analogue .

Key Observations :

  • Nitro-substituted synthesis : Likely requires nitration of a pre-formed 4-phenylcoumarin or Suzuki coupling with 4-nitrophenylboronic acid, similar to methods in and .
  • Purification challenges : Nitro-substituted compounds may require chromatographic separation due to polarity differences, as seen in and .

Biological Activity

7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one, commonly referred to as a flavonoid derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is known for its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one is C15H9NO5. It features a chromone structure with hydroxyl and nitrophenyl substituents, which contribute to its unique biological properties.

Target Interactions

Flavonoids often interact with various cellular targets, including enzymes and receptors. The mechanisms through which 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one exerts its effects include:

  • Modulation of Signaling Pathways : It influences pathways like PKB (AKT), ERK, WNT, and SHH while suppressing TGF-β signaling.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.

Biological Effects

The compound has been associated with several biological activities:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative linked to triazole moieties showed significant activity with an IC50 value of 2.63 µM against AGS cells .
  • Antimicrobial Properties : It has demonstrated antibacterial activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .
  • Antioxidant Effects : The compound's hydroxyl group contributes to its ability to scavenge free radicals, thus providing neuroprotective benefits .

Case Studies

  • Cytotoxicity Assessment :
    • A study synthesized various derivatives linked to triazole and evaluated their cytotoxicity using the MTT assay across six human cancer cell lines. The results indicated that some derivatives had better cytotoxicity than the parent compound .
  • Antimicrobial Activity :
    • A series of compounds based on 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one were tested for their antimicrobial efficacy. Compounds exhibited varying degrees of activity against different bacterial strains, highlighting the potential for developing new antimicrobial agents .
  • Antioxidant Activity :
    • Research has shown that derivatives of this compound can effectively inhibit oxidative stress in cellular models, suggesting potential applications in neurodegenerative disease prevention .

Data Table: Biological Activities of 7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
CytotoxicityAGS (gastric cancer)2.63 ± 0.17
AntimicrobialStaphylococcus pneumoniaeNot specified
AntioxidantPC12 cellsNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenols and β-keto esters under acidic or basic conditions. For example, a modified Pechmann reaction using 4-nitrophenylacetic acid and resorcinol derivatives in the presence of sulfuric acid as a catalyst has been reported for similar coumarins . Yield optimization requires temperature control (60–80°C) and inert atmospheres to prevent nitro group reduction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or semi-preparative HPLC (C18 column, methanol/water gradients) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one?

  • Methodological Answer :

  • FT-IR : Confirms hydroxyl (3200–3400 cm⁻¹), carbonyl (1700–1720 cm⁻¹), and nitro (1340–1540 cm⁻¹) groups .
  • NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.7–8.2 ppm) and hydroxyl signals (δ 10.5–11.5 ppm). ¹³C NMR identifies the coumarin carbonyl (δ 160–165 ppm) .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving disorder in aromatic rings. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor < 0.05 ensures accuracy .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer and reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites .
  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., kinases, cytochrome P450). Docking grids centered on active sites (resolution: 0.375 Å) validate interactions via hydrogen bonds and π-π stacking .

Q. What strategies resolve crystallographic disorder in X-ray structures of nitro-substituted coumarins like 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one?

  • Methodological Answer :

  • SHELXL refinement : Use PART and ISOR commands to model anisotropic displacement parameters for disordered nitro groups. Twin refinement (TWIN/BASF) corrects for pseudo-merohedral twinning .
  • Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., C–H···O, π-π) that stabilize disordered regions. Enrichment ratios >1.0 indicate preferred contacts .

Q. How does 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one interact with reactive oxygen species (ROS) in biological systems?

  • Methodological Answer :

  • Fluorescent probes : The compound’s nitro group can be functionalized with boronate esters (e.g., BPTFMC derivative) to detect intracellular ROS. Fluorescence emission at 500 nm (excitation: 340 nm) is quenched upon ROS reaction .
  • Cell-based assays : Treat human mesenchymal stem cells with the probe (10–50 μM), then induce ROS with H₂O₂. Measure fluorescence intensity via flow cytometry or confocal microscopy .

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